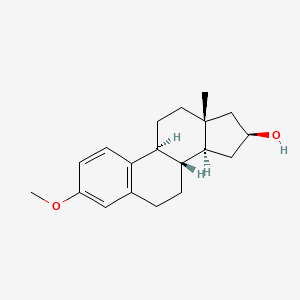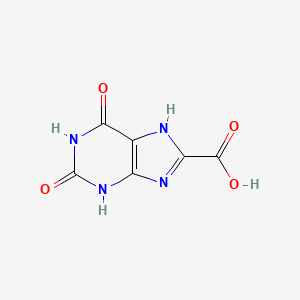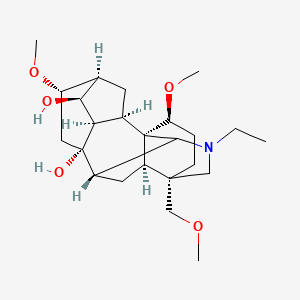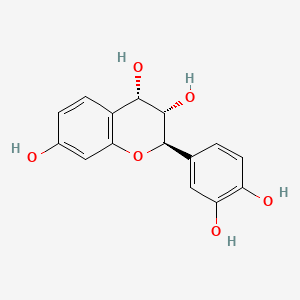
N-(2-diethylaminoethyl)-4-(prop-2-enoylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-diethylaminoethyl)-4-(prop-2-enoylamino)benzamide is a complex organic compound with a unique structure that combines benzamide and diethylaminoethyl groups with a propenyl amide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-diethylaminoethyl)-4-(prop-2-enoylamino)benzamide typically involves multiple steps. One common method includes the reaction of benzamide with 2-(diethylamino)ethyl chloride under basic conditions to form the intermediate N-(2-(diethylamino)ethyl)benzamide. This intermediate is then reacted with acryloyl chloride to introduce the propenyl amide group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
N-(2-diethylaminoethyl)-4-(prop-2-enoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or propenyl amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
科学的研究の応用
N-(2-diethylaminoethyl)-4-(prop-2-enoylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-diethylaminoethyl)-4-(prop-2-enoylamino)benzamide involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological membranes, while the propenyl amide group may participate in covalent bonding with target proteins or enzymes. These interactions can modulate biological pathways and exert therapeutic effects.
類似化合物との比較
Similar Compounds
- **Benzamide, N-(2-(dimethylamino)ethyl)-4-((1-oxo-2-propenyl)amino)-
- **Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxo-2-butenyl)amino)-
- **Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxo-2-propynyl)amino)-
Uniqueness
N-(2-diethylaminoethyl)-4-(prop-2-enoylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both diethylaminoethyl and propenyl amide groups allows for diverse interactions and applications that are not observed in similar compounds.
特性
CAS番号 |
57631-93-3 |
|---|---|
分子式 |
C16H23N3O2 |
分子量 |
289.37 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-4-(prop-2-enoylamino)benzamide |
InChI |
InChI=1S/C16H23N3O2/c1-4-15(20)18-14-9-7-13(8-10-14)16(21)17-11-12-19(5-2)6-3/h4,7-10H,1,5-6,11-12H2,2-3H3,(H,17,21)(H,18,20) |
InChIキー |
PBUTWUPNYJDNBD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C=C |
正規SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C=C |
同義語 |
polyacryloyl procainamide procainamide acryloyl polyme |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















